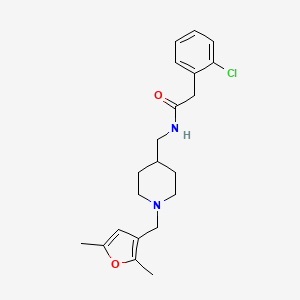

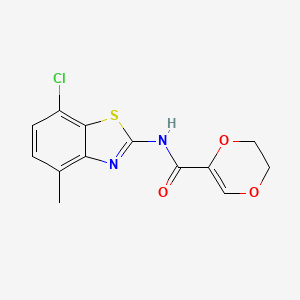

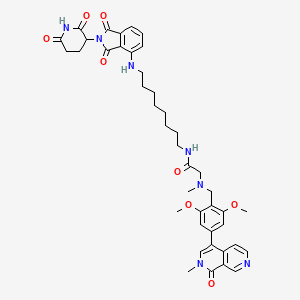

![molecular formula C17H13NO3S2 B2552551 N-(thiophen-2-yl(thiophen-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034514-03-7](/img/structure/B2552551.png)

N-(thiophen-2-yl(thiophen-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(thiophen-2-yl(thiophen-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide" is a structurally complex molecule that may be related to various thiophene derivatives with potential biological activities. Thiophene derivatives are known for their diverse pharmacological properties, including antiarrhythmic, serotonin antagonist, and antianxiety activities, as well as their ability to act as endothelin receptor antagonists . The benzo[d][1,3]dioxole moiety is also of interest due to its presence in compounds with umami flavor characteristics and its role in the metabolism and toxicological evaluation of flavor compounds .

Synthesis Analysis

The synthesis of thiophene derivatives often involves initial reactions with various organic reagents, followed by further functionalization. For example, substituted thiophene derivatives have been synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide through reactions with different organic reagents . Additionally, the synthesis of 2-N-(benzo[b]thiophen-2-yl)benzo and heterofused-1,2,3-triazoles has been achieved through diazotisation and coupling with aromatic and heterocyclic amines, followed by air oxidation . These methods may be relevant to the synthesis of the compound , although the specific synthetic route was not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of thiophene derivatives can be elucidated using techniques such as X-ray diffraction, IR spectroscopy, and quantum chemical computation . For instance, the crystal structure of a related compound, 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide, was determined by X-ray diffraction, revealing a monoclinic space group and specific lattice parameters . Density functional theory (DFT) calculations can also provide insights into the electronic properties, such as HOMO and LUMO energies, and the molecular electrostatic potential (MEP) surface map, which can be used to estimate the chemical reactivity of the molecule .

Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions, including hydrolysis, condensation, and oxidative metabolism. For example, the metabolism of N-alkyl benzamide flavor compounds involves oxidative scission of the methylenedioxy moiety and further conversion by Phase II metabolic enzymes . The reactivity of thiophene derivatives can be influenced by the presence of substituents on the benzamide ring, which can lead to different modes of supramolecular aggregation .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives, such as antimicrobial activity, can be assessed using experimental techniques and theoretical calculations. The antimicrobial activity of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide was investigated against various microorganisms, and the compound was found to have effective antibacterial activity . Additionally, molecular docking studies can be used to understand the nature of the binding of thiophene derivatives with biological targets, such as lung cancer proteins .

科学的研究の応用

Structure-Activity Relationships

Research on structure-activity relationships (SAR) of compounds containing benzo[d][1,3]dioxole and thiophene moieties highlights their potential as selective endothelin receptor-A antagonists, showcasing their relevance in cardiovascular research. Structural modifications of these compounds have been shown to enhance their potency and selectivity, providing insights into the design of therapeutic agents for cardiovascular diseases (Wu et al., 1997).

Enzyme Inhibition

Thiophene-2-carboxamide derivatives have been investigated for their potential as enzyme inhibitors. Notably, derivatives synthesized through Schiff base reactions exhibited significant inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurodegenerative diseases. These findings suggest the therapeutic potential of these compounds in treating conditions such as Alzheimer's disease (Kausar et al., 2021).

Antimicrobial and Antioxidant Activities

The synthesis and characterization of novel thiophene-2-carboxamide derivatives have revealed their antimicrobial and antioxidant properties. Some compounds demonstrated effective dual inhibition against BChE and AChE, along with good antioxidant potential, indicating their potential use in developing treatments for diseases associated with oxidative stress and microbial infections (Kausar et al., 2021).

Molecular Docking Studies

Molecular docking studies of thiophene-2-carboxamide derivatives have provided valuable insights into their binding interactions with target enzymes. These studies help in understanding the molecular basis of enzyme inhibition and guide the design of more potent and selective inhibitors (Kausar et al., 2021).

作用機序

将来の方向性

特性

IUPAC Name |

N-[thiophen-2-yl(thiophen-3-yl)methyl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO3S2/c19-17(11-3-4-13-14(8-11)21-10-20-13)18-16(12-5-7-22-9-12)15-2-1-6-23-15/h1-9,16H,10H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFHSPAOGZOHJHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)NC(C3=CSC=C3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

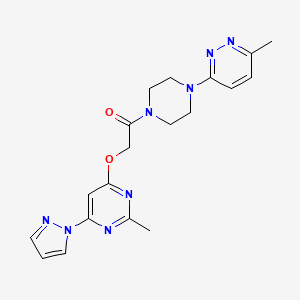

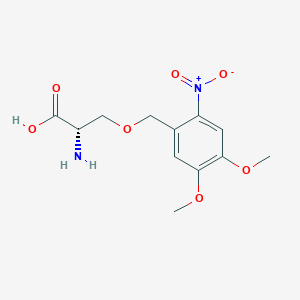

![Methyl 5-{[(5-bromofuran-2-yl)carbonyl]amino}-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B2552468.png)

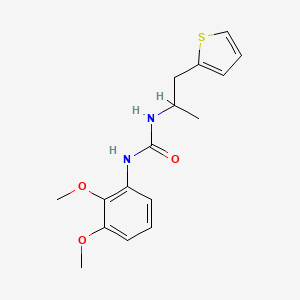

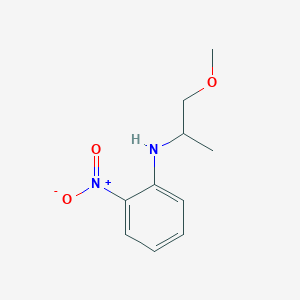

![7-(4-Fluorophenyl)-1,3-dimethyl-5-propan-2-ylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2552470.png)

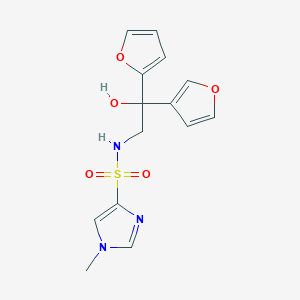

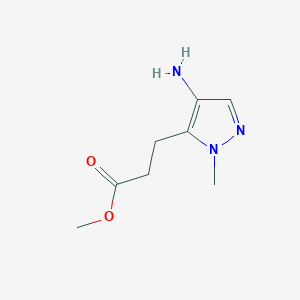

![(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(2-phenylthiazol-4-yl)methanone](/img/structure/B2552474.png)

![3,3,3-trifluoro-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)propanamide](/img/structure/B2552478.png)

![Methyl 5-[[(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)amino]methyl]pyridine-2-carboxylate](/img/structure/B2552490.png)